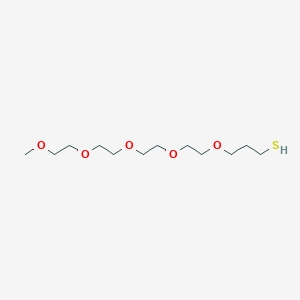

2,5,8,11,14-Pentaoxaheptadecane-17-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,8,11,14-Pentaoxaheptadecane-17-thiol is a chemical compound known for its unique structure and properties. It is a thiol derivative of a polyether, characterized by the presence of multiple ether linkages and a terminal thiol group. This compound is widely used in various scientific and industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol typically involves the reaction of a polyether with a thiol-containing reagent. One common method is the reaction of tetraethylene glycol with a thiol reagent under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaoxaheptadecane-17-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Simpler thiol derivatives.

Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2,5,8,11,14-Pentaoxaheptadecane-17-thiol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of thiol-based biochemical processes and as a probe for detecting reactive oxygen species.

Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable products. This reactivity is crucial in its applications as a reagent and in therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

2,5,8,11,14-Pentaoxapentadecane: A similar polyether compound without the thiol group.

Tetraethylene glycol: A precursor in the synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol.

2,5,8,11,14-Pentaoxahexadecane-16-thiol: Another thiol-containing polyether with a slightly different structure.

Uniqueness

This compound is unique due to its combination of multiple ether linkages and a terminal thiol group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,5,8,11,14-Pentaoxaheptadecane-17-thiol with high purity?

A nucleophilic substitution reaction is commonly employed, using acetylated bromo-sugar derivatives (e.g., acetylated bromoglucose) and thiol precursors in the presence of a base like potassium hydroxide (KOH). Purification via silica gel column chromatography (SGCC) ensures removal of unreacted intermediates and byproducts. Confirm purity (>97%) using thin-layer chromatography (TLC) and elemental analysis .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to assign ether (-O-) and thiol (-SH) functional groups.

- Infrared Spectroscopy (IR): Identify characteristic S-H (~2500 cm⁻¹) and C-O-C (~1100 cm⁻¹) stretches.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., calculated for C12H24O6S: 296.13 g/mol).

- Elemental Analysis: Ensure stoichiometric consistency (e.g., C, H, S content) .

Q. What are the optimal storage conditions to prevent degradation of this thiol-containing compound?

Store at 2–8°C in sealed, amber-glass containers under inert gas (e.g., argon) to minimize oxidation of the thiol group to disulfides. Desiccants should be used to avoid moisture absorption, which may alter reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or MS data during structural characterization?

- Signal Assignment: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks caused by the compound’s polyether backbone.

- Impurity Analysis: Employ HPLC with UV detection to identify and quantify byproducts (e.g., disulfides or unreacted precursors).

- Cross-Validation: Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using tools like MassFrontier) .

Q. What experimental strategies mitigate thiol oxidation during surface functionalization studies?

- Reducing Agents: Add tris(2-carboxyethyl)phosphine (TCEP) to reaction buffers to maintain thiols in reduced form.

- Inert Atmosphere: Conduct experiments under nitrogen/argon to limit oxygen exposure.

- Real-Time Monitoring: Use quartz crystal microbalance (QCM) or ellipsometry to track monolayer formation and oxidation kinetics .

Q. How should researchers design experiments to study this compound’s interaction with gold nanoparticles?

- Concentration Optimization: Titrate thiol concentrations (0.1–10 mM) to determine saturation thresholds via UV-Vis spectroscopy (surface plasmon resonance shifts).

- Morphology Analysis: Use transmission electron microscopy (TEM) to assess nanoparticle size and dispersion pre-/post-functionalization.

- Surface Confirmation: X-ray photoelectron spectroscopy (XPS) to verify sulfur-gold bonding (binding energy ~162 eV for Au-S) .

Q. Methodological Considerations for Data Contradictions

Q. How to address inconsistent results in thiol quantification assays?

- Replicates: Perform assays in triplicate to account for variability, especially in Ellman’s assay (DTNB method).

- Interference Checks: Validate assays against control samples (e.g., disulfide-spiked solutions) to rule out false positives.

- Dilution Protocols: For samples exceeding calibration ranges, dilute in degassed buffer to avoid thiol oxidation during analysis .

Q. What steps ensure reproducibility in synthetic yields for this compound?

- Reaction Monitoring: Use TLC or inline IR to track reaction progress and terminate at optimal conversion.

- Purification Rigor: Standardize SGCC parameters (e.g., silica mesh size, eluent polarity) across batches.

- Batch Analysis: Compare elemental analysis and NMR data across syntheses to identify process-dependent impurities .

Properties

Molecular Formula |

C12H26O5S |

|---|---|

Molecular Weight |

282.40 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane-1-thiol |

InChI |

InChI=1S/C12H26O5S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12-18/h18H,2-12H2,1H3 |

InChI Key |

BBLRTBZFJRKSQE-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.